molecular formula C12H15F2N B13270465 3,5-difluoro-N-(2-methylcyclopentyl)aniline

3,5-difluoro-N-(2-methylcyclopentyl)aniline

Cat. No.: B13270465
M. Wt: 211.25 g/mol
InChI Key: FNLFLPWYQZHGCT-UHFFFAOYSA-N
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Description

3,5-Difluoro-N-(2-methylcyclopentyl)aniline is an organic compound with the molecular formula C₁₂H₁₅F₂N and a molecular weight of 211.25 g/mol . This compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the aniline ring and a 2-methylcyclopentyl group attached to the nitrogen atom. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-difluoro-N-(2-methylcyclopentyl)aniline typically involves the reaction of 3,5-difluoroaniline with 2-methylcyclopentyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-N-(2-methylcyclopentyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.

    Substitution: The fluorine atoms on the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Difluoro-N-(2-methylcyclopentyl)aniline has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-difluoro-N-(2-methylcyclopentyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, influencing its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluoroaniline: Lacks the 2-methylcyclopentyl group, making it less sterically hindered and potentially less selective in biological interactions.

    N-(2-Methylcyclopentyl)aniline: Lacks the fluorine atoms, which may reduce its binding affinity and selectivity for certain targets.

Uniqueness

3,5-Difluoro-N-(2-methylcyclopentyl)aniline is unique due to the combination of fluorine atoms and the 2-methylcyclopentyl group, which can enhance its chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H15F2N

Molecular Weight

211.25 g/mol

IUPAC Name

3,5-difluoro-N-(2-methylcyclopentyl)aniline

InChI

InChI=1S/C12H15F2N/c1-8-3-2-4-12(8)15-11-6-9(13)5-10(14)7-11/h5-8,12,15H,2-4H2,1H3

InChI Key

FNLFLPWYQZHGCT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1NC2=CC(=CC(=C2)F)F

Origin of Product

United States

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